molecular formula C14H20N2O2 B13165448 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one

Cat. No.: B13165448
M. Wt: 248.32 g/mol
InChI Key: HJMJZDVMWMDIGL-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one is a complex organic compound with a unique structure that includes an amino group, a morpholine ring, and a phenyl group

Preparation Methods

The synthesis of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable phenyl ketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-thione: The presence of a thione group instead of a ketone group results in different biological activities and applications.

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-amine:

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethanone

InChI

InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13(15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,15H2,1-2H3

InChI Key

HJMJZDVMWMDIGL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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